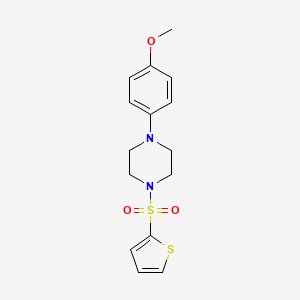![molecular formula C18H27NO3 B5545391 4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules involving pyrrolidinyl and phenyl groups, akin to our compound of interest, typically involves multicomponent reactions or sophisticated organic synthesis techniques. For instance, Sharma et al. (2013) detailed the synthesis of a compound through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, demonstrating the complexity and precision required in such syntheses (Sharma et al., 2013).
Molecular Structure Analysis
Molecular structure analysis involves spectroscopic methods and computational studies to elucidate the geometry, bond lengths, and angles. Ulaş (2021) conducted a thorough analysis using FTIR, NMR, UV-Vis spectrometry, and computational methods to study the structure of a related alkylaminophenol compound, showcasing the depth of analysis achievable for complex molecules (Ulaş, 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with pyrrolidinyl and phenyl groups are diverse, ranging from cyclocondensations to transaminations. For example, Mahata et al. (2003) explored the synthesis of heterocycles with aldehyde functionality through cyclocondensation, highlighting the chemical reactivity of such compounds (Mahata et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and hydrophobicity can be determined through experimental analysis. Huang et al. (2017) synthesized a series of polyimides from a similar compound, revealing insights into solubility, thermal stability, and hydrophobicity (Huang et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances and the formation of specific products, are pivotal. Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst for the Michael addition, emphasizing the chemical versatility of compounds with pyrrolidine units (Singh et al., 2013).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Studies have explored the catalytic efficiency of pyrrolidine derivatives in chemical reactions. For instance, Singh et al. (2013) discussed the use of a pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, highlighting the potential of pyrrolidine derivatives in facilitating stereoselective chemical synthesis (Singh et al., 2013).
CO2 Solubility Analysis
Liu et al. (2019) investigated the CO2 equilibrium solubility in solutions of novel tertiary amines, including 1-(2-Hydroxyethyl)pyrrolidine, emphasizing the importance of understanding the interactions between CO2 and amine solutions for applications such as carbon capture and sequestration (Liu et al., 2019).
Pyrolytic Reactions
The gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives was studied by Dib et al. (2008), revealing insights into the kinetics and mechanisms of pyrolysis that could be relevant to the thermal decomposition of related compounds (Dib et al., 2008).
Antioxidant Activity
Nguyen et al. (2022) synthesized and evaluated the antioxidant activity of 3-pyrroline-2-ones, demonstrating the potential of pyrrolidine derivatives in acting as effective radical scavengers, which might hint at similar properties in closely related compounds (Nguyen et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(2-hydroxyethyl)pyrrolidin-1-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,22)11-9-14-5-7-15(8-6-14)17(21)19-12-3-4-16(19)10-13-20/h5-8,16,20,22H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJDXWJOCNZGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC2CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[2-(2-Hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)
![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)
![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)